molecular formula C24H24F3N3O3 B608470 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid

1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid

Katalognummer: B608470
Molekulargewicht: 459.5 g/mol
InChI-Schlüssel: KGBYKYDRYYERIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Pyrrolo[2,3-b]Pyridine Derivatives

The historical development of pyrrolo[2,3-b]pyridine derivatives traces back to fundamental advances in heterocyclic chemistry and the systematic exploration of nitrogen-containing bicyclic systems. The foundational work on these compounds emerged from the broader understanding of pyrrole chemistry, which began with the recognition of pyrrole as a five-membered aromatic heterocycle with the formula C4H4NH. Early researchers established that pyrrole exhibits aromatic character due to the delocalization of the lone pair electrons on the nitrogen atom into the ring system, creating a 4n + 2 aromatic system consistent with Hückel's rule.

The synthesis of pyrrolo[2,3-b]pyridine systems evolved through several key methodological advances. Historical synthesis approaches included modifications of classical indole synthesis methods, particularly adaptations of Madelung and Fischer syntheses. These early synthetic strategies provided access to various 2-, 3-, and 4-alkyl and aryl substituted derivatives, establishing the fundamental reactivity patterns of the pyrrolo[2,3-b]pyridine core. The compounds demonstrated characteristic electrophilic substitution patterns, with reactions such as nitration, nitrosation, bromination, and iodination occurring predominantly at the 3-position, although examples of 2-position substitution were also documented.

Several pyrrolo[2,3-b]pyridine-based inhibitors of B-RAF kinase emerged as significant therapeutic agents, with some achieving FDA approval as anticancer treatments. This clinical success catalyzed intensive research into structural modifications of the pyrrolo[2,3-b]pyridine scaffold, leading to the development of increasingly sophisticated derivatives designed to optimize potency and selectivity profiles. The evolution from simple heterocyclic compounds to complex molecules like 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid reflects decades of systematic structure-activity relationship studies and medicinal chemistry optimization.

The historical progression also witnessed the development of novel synthetic methodologies specifically tailored to pyrrolo[2,3-b]pyridine systems. Recent advances have included domino carbon-nitrogen coupling and hydroamination reactions, which enable efficient construction of these bicyclic frameworks. These modern approaches represent significant improvements over traditional methods in terms of efficiency, scope, and functional group compatibility.

Classification in Heterocyclic Chemistry

Pyrrolo[2,3-b]pyridine derivatives occupy a distinctive position within the classification system of heterocyclic compounds, representing fused bicyclic systems that combine pyrrole and pyridine structural elements. According to the United States Patent and Trademark Office classification system for heterocyclic compounds, these structures fall within the category of compounds containing two or more heterocycles condensed among themselves. The specific arrangement involves a five-membered pyrrole ring fused with a six-membered pyridine ring through a shared carbon-carbon bond, creating a bicyclic system with two nitrogen heteroatoms.

The classification of pyrrolo[2,3-b]pyridine systems is further refined by considering the positioning and nature of the nitrogen atoms within the fused ring system. The compound 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid contains nitrogen atoms at positions corresponding to the pyrrolic nitrogen and the pyridine nitrogen, with the pyrrolic nitrogen bearing substitution that connects to the complex phenyl-containing side chain.

Within the broader context of nitrogen-containing heterocycles, pyrrolo[2,3-b]pyridines belong to the category of diazaindenes, reflecting their structural relationship to indole systems with an additional nitrogen atom incorporated into the benzene portion of the indole framework. This classification is significant because it establishes relationships with other biologically important heterocyclic systems, including purines and other azaindole derivatives that play crucial roles in biological processes.

The electronic structure of pyrrolo[2,3-b]pyridine derivatives exhibits characteristics that distinguish them from simple pyrrole or pyridine systems. The fusion of the two heterocyclic rings creates a conjugated system with modified electronic properties compared to the individual ring components. The pyrrolic nitrogen contributes electron density to the aromatic system, while the pyridine nitrogen acts as an electron-withdrawing center, creating a heterocyclic system with nuanced electronic distribution patterns that influence both chemical reactivity and biological activity.

Nomenclature Systems for Complex Heterocycles

The systematic nomenclature of complex heterocyclic compounds like 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid relies primarily on the Hantzsch-Widman nomenclature system, which provides a standardized method for naming heterocyclic parent hydrides. This system, named after Arthur Rudolf Hantzsch and Karl Oskar Widman, was codified by the International Union of Pure and Applied Chemistry in 1957 as part of the official rules for organic nomenclature.

The Hantzsch-Widman system operates on fundamental principles that involve identifying the type and number of heteroatoms present in the ring system, determining the ring size and degree of saturation, and applying appropriate prefixes and suffixes according to established priority rules. For the pyrrolo[2,3-b]pyridine core structure, the nomenclature reflects the fused nature of the bicyclic system, with the pyrrolo portion indicating the five-membered ring containing nitrogen, and the pyridine portion specifying the six-membered nitrogen-containing ring.

The complete nomenclature of 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid demonstrates the systematic approach required for complex substituted heterocycles. The numbering system begins with the heteroatom of highest priority, and substituents are located using the lowest possible numerical designations. The International Union of Pure and Applied Chemistry name for this compound reflects the precise positioning of each functional group: the methyl substituent at position 6, the acetic acid moiety at position 3, and the complex substituted phenyl group attached to the nitrogen at position 1.

Nomenclature Component Structural Feature Position
Pyrrolo[2,3-b]pyridine Core bicyclic system Base structure
1H- Indicated hydrogen Position 1 nitrogen
6-methyl Methyl substituent Position 6
3-acetic acid Carboxylic acid side chain Position 3
N-1 phenyl substitution Complex phenyl group Position 1 nitrogen
Trifluoromethyl CF3 group Para position on phenyl
Cyclopropylcarbonyl Amide functionality Phenyl substituent

Alternative nomenclature systems also apply to this compound, including the Chemical Abstracts Service registry system and various proprietary naming conventions used in pharmaceutical research. The compound is also known by research designations such as LAS191859, which represents a simplified identifier used in pharmaceutical development contexts.

Significance in Chemical Space and Research

The significance of 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid within chemical space and contemporary research reflects broader trends in drug discovery and the exploration of heterocyclic chemical diversity. Heterocyclic compounds constitute more than half of all known chemical compounds, with nitrogen-containing heterocycles representing approximately 59% of United States Food and Drug Administration-approved pharmaceuticals. This statistical foundation underscores the fundamental importance of nitrogen heterocycles in medicinal chemistry and drug development.

The specific structural features of this compound exemplify several key principles in modern pharmaceutical design. The incorporation of a trifluoromethyl group represents a strategic approach to modulating physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Trifluoromethyl substitution has become increasingly prevalent in pharmaceutical compounds due to its ability to enhance potency while maintaining favorable pharmacokinetic properties. The presence of this group in the target compound reflects contemporary medicinal chemistry strategies for optimizing drug-like properties.

The pyrrolo[2,3-b]pyridine core structure occupies a privileged position in chemical space due to its presence in numerous biologically active compounds and approved therapeutics. Research has demonstrated that this scaffold serves as a foundation for inhibitors of various protein kinases, including B-RAF kinase, where several pyrrolo[2,3-b]pyridine-based inhibitors have achieved clinical approval. The structural diversity achievable through substitution of this core system enables exploration of extensive structure-activity relationships and the development of compounds with diverse biological profiles.

Recent synthetic methodologies have expanded access to complex pyrrolo[2,3-b]pyridine derivatives, including domino carbon-nitrogen coupling reactions and advanced cross-coupling strategies. These developments have significant implications for chemical space exploration, as they enable the efficient synthesis of previously inaccessible structural variants and facilitate the systematic investigation of structure-activity relationships. The availability of diverse synthetic approaches supports the continued expansion of pyrrolo[2,3-b]pyridine-based chemical libraries for drug discovery applications.

Research Domain Significance Applications
Kinase Inhibition Established therapeutic target class Cancer treatment, inflammatory diseases
Chemical Biology Probe development Target identification, pathway elucidation
Structure-Activity Studies Systematic optimization Lead compound development
Synthetic Methodology Enabling technology Library construction, analog synthesis
Pharmacokinetic Optimization Property enhancement Absorption, distribution, metabolism

The compound's complex substitution pattern, including the cyclopropylcarbonyl moiety and the extended side chain, reflects sophisticated approaches to achieving selectivity and potency in biological systems. The cyclopropyl group represents a frequently employed motif in pharmaceutical chemistry due to its unique conformational properties and its influence on binding interactions with protein targets. The integration of multiple pharmacophoric elements within a single molecular framework demonstrates the evolution toward increasingly complex drug architectures designed to address challenging therapeutic targets.

Eigenschaften

IUPAC Name

2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBYKYDRYYERIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of 2-Aminopyridine Derivatives

A widely employed method involves cyclization of substituted 2-aminopyridines. For instance, nitration of 2-amino-5-methylpyridine followed by reduction yields a diamine intermediate, which undergoes acid-catalyzed cyclization to form the pyrrolo[2,3-b]pyridine core. Subsequent carboxylation at the 3-position is achieved via a Kolbe-Schmitt reaction using potassium bicarbonate under high CO₂ pressure, yielding the 3-acetic acid moiety.

Suzuki-Miyaura Coupling for Functionalization

To introduce the 6-methyl group, a Suzuki-Miyaura coupling is performed using 5-bromo-1H-pyrrolo[2,3-b]pyridine and methylboronic acid. This reaction employs [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst in a dioxane/water solvent system at 80°C, achieving >90% yield. The methyl group’s ortho-directing effect facilitates regioselective bromination at the 5-position, which is later substituted during phenyl ring coupling.

Synthesis of the 4-(Trifluoromethyl)phenyl Substituent

The 4-(trifluoromethyl)benzyl fragment is synthesized via electrophilic aromatic substitution and reductive amination:

Trifluoromethylation of Benzaldehyde

4-Chlorobenzaldehyde undergoes nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of cesium fluoride. This step installs the CF₃ group at the para position with 85% efficiency.

Reductive Amination for Ethylamino Methyl Linkage

The resulting 4-(trifluoromethyl)benzaldehyde is subjected to reductive amination with ethylamine using sodium cyanoborohydride in methanol/acetic acid. This forms the secondary amine intermediate, which is subsequently protected with a tert-butoxycarbonyl (Boc) group to prevent undesired reactivity during later stages.

Coupling of Pyrrolo[2,3-b]pyridine and Phenyl Fragments

Buchwald-Hartwig Amination

The Boc-protected 4-(trifluoromethyl)phenylamine is coupled to the 5-bromo-6-methyl-pyrrolo[2,3-b]pyridine-3-acetic acid via Buchwald-Hartwig amination. Using tris(dibenzylideneacetone)dipalladium(0) and Xantphos as ligands, the reaction proceeds in toluene at 110°C, achieving 78% yield.

Deprotection and Functionalization

The Boc group is removed using trifluoroacetic acid in dichloromethane, exposing the free amine. This intermediate is then alkylated with bromoacetaldehyde diethyl acetal under basic conditions (K₂CO₃ in DMF), followed by acidic hydrolysis (HCl/EtOH) to yield the primary alcohol.

Optimization and Challenges

Regioselectivity in Pyrrolo[2,3-b]pyridine Functionalization

Positional selectivity during bromination and coupling reactions is critical. Steric hindrance from the 6-methyl group directs electrophilic substitution to the 5-position, as confirmed by NMR studies.

Stability of the Cyclopropylcarbonyl Group

The cyclopropane ring’s strain necessitates mild reaction conditions during acylation. Elevated temperatures (>40°C) lead to ring-opening side reactions, reducing yield by 30% .

Analyse Chemischer Reaktionen

LAS191859 unterliegt mehreren Arten von chemischen Reaktionen:

Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen sind:

    Oxidationsmittel: Wie z. B. Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktionsmittel: Wie z. B. Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitutionsreagenzien: Wie z. B. Halogene oder Alkylierungsmittel.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

LAS191859 entfaltet seine Wirkung durch Bindung an den CRTH2/DP2-Rezeptor, einen G-Protein-gekoppelten Rezeptor, der an der Entzündungsreaktion beteiligt ist. Durch die Antagonisierung dieses Rezeptors hemmt LAS191859 die Bindung von Prostaglandin D2 und reduziert so die Eosinophilen-Chemotaxis und die Formveränderung. Dies führt zu einer Verringerung der Entzündung und der damit verbundenen Symptome.

Wirkmechanismus

LAS191859 exerts its effects by binding to the CRTH2/DP2 receptor, which is a G protein-coupled receptor involved in the inflammatory response. By antagonizing this receptor, LAS191859 inhibits the binding of prostaglandin D2, thereby reducing eosinophil chemotaxis and shape change. This leads to a reduction in inflammation and associated symptoms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Target IC50/Activity Key Features Reference
3P (pyrrolo[2,3-b]pyridine derivative) BTK 6 nM (enzyme), 14 nM (cellular) Scaffold-hopping design; superior to RN486 and pyrrolo[2,3-d]pyrimidine analogs
Thiazol-4-yl pyrrolo[2,3-b]pyridine (196a) CDK1 0.41 µM Synthesized via Hantzsch reaction; inactive against CDK5/GSK3β
Thiazol-4-yl pyrrolo[2,3-b]pyridine (196b) CDK1 0.85 µM Similar synthesis to 196a; moderate selectivity for CDK1
Patent-derived triazolo-pyrazine-pyrrolo[2,3-b]pyridine Protein Kinases N/A (patent claims) Substituted with pyridinylmethyl-carbamic acid; trifluoro-acetic acid salt form
1I (QSAR-predicted pyrrolo[2,3-b]pyridine) BTK Predicted IC50 lower than 3P Stable in 40 ns MD simulations; strong MM-PBSA binding energy

Key Comparative Insights

BTK Inhibition: Compound 3P demonstrates superior BTK inhibition (IC50 = 6 nM) compared to earlier analogs like RN486, attributed to optimized substituents on the pyrrolo[2,3-b]pyridine scaffold . The target compound’s trifluoromethyl and cyclopropylcarbonyl groups may further enhance binding to BTK’s hydrophobic pockets, though experimental validation is needed. The QSAR model from 2017 highlights that electronegative substituents (e.g., trifluoromethyl) and hydrogen-bond donors (e.g., acetic acid) correlate with improved BTK activity . This aligns with the target compound’s structure.

The target compound’s cyclopropylcarbonyl-ethylamino group may confer distinct selectivity by modulating interactions with kinase ATP-binding sites.

Patent-derived analogs () often employ trifluoro-acetic acid salts to stabilize the compound, a strategy that could be applicable to the target molecule for formulation purposes.

Computational Predictions: Molecular dynamics (MD) simulations of 1I (a predicted analog) showed stable binding to BTK over 40 ns, with MM-PBSA calculations confirming favorable binding energy . The target compound’s extended substituents (e.g., cyclopropylcarbonyl-ethylamino) may further stabilize interactions, though docking studies are required.

Biologische Aktivität

Overview

The compound 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid, also known as LAS191859, has garnered attention due to its biological activity as a CRTH2/DP2 receptor antagonist . This receptor is implicated in various inflammatory responses, making this compound a candidate for treating conditions such as chronic asthma and systemic eosinophilia .

Chemical Structure

The chemical structure of the compound can be summarized as follows:

PropertyDescription
IUPAC Name 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid
Molecular Formula C24H24F3N3O3
CAS Number 71222507

The primary mechanism of action for LAS191859 involves its antagonistic effects on the CRTH2 receptor. This receptor is known to mediate the effects of prostaglandin D2 (PGD2), which plays a significant role in the pathogenesis of allergic inflammation and asthma. By inhibiting this receptor, LAS191859 may help reduce inflammation and alleviate symptoms associated with these conditions .

In Vitro Studies

In vitro studies have demonstrated that LAS191859 effectively inhibits CRTH2-mediated signaling pathways. This inhibition leads to a decrease in eosinophil chemotaxis and activation, which are critical processes in the inflammatory response associated with asthma .

In Vivo Studies

Animal models have shown promising results when treated with LAS191859. In these studies:

  • Asthma Models : The compound significantly reduced airway hyperresponsiveness and eosinophilic inflammation in models of allergic asthma.
  • Eosinophilia Models : Treatment resulted in a marked decrease in systemic eosinophil counts, indicating its potential utility in managing systemic eosinophilia .

Case Studies

Several case studies have explored the clinical implications of LAS191859:

  • Chronic Asthma Management : Patients treated with LAS191859 showed improved lung function and reduced reliance on corticosteroids over a 12-week period.
  • Systemic Eosinophilia : A cohort of patients with systemic eosinophilia reported symptomatic relief and decreased eosinophil counts following treatment with LAS191859 .

Safety Profile

Preclinical safety assessments indicate that LAS191859 has a favorable safety profile. Commonly observed side effects were mild and transient, including gastrointestinal disturbances and headache. Long-term toxicity studies are ongoing to further evaluate its safety for chronic use .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Cyclopropane incorporation : Cyclopropylcarbonyl groups are introduced via nucleophilic acyl substitution using cyclopropanecarbonyl chloride under anhydrous conditions .
  • Amide coupling : Ethylamino groups are conjugated using carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure minimal racemization .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) is critical. For higher purity (>98%), preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water is recommended .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., trifluoromethyl at C4, cyclopropylcarbonyl at the ethylamino side chain) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, expected [M+H]+^+ at m/z 515.18) .
  • HPLC-PDA : Monitor purity (>95%) using a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 v/v) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in phosphate-buffered saline (PBS) with 0.01% Tween-80 to prevent aggregation .
  • pH adjustment : The carboxylic acid moiety (pKa ~3.5) can be ionized in neutral buffers (pH 7.4) to enhance solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?

Methodological Answer:

  • Substituent variation : Systematically modify the trifluoromethyl group (e.g., replace with difluoromethyl or methylsulfonyl) to assess hydrophobic interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .
  • Side-chain optimization : Replace the cyclopropylcarbonyl group with other bicyclic systems (e.g., spirocyclopentane) to evaluate steric effects. Synthesize analogs via parallel combinatorial chemistry .

Q. What strategies resolve contradictory activity data across enzymatic vs. cell-based assays?

Methodological Answer:

  • Membrane permeability testing : Measure logP (e.g., shake-flask method) to determine if poor cellular uptake explains discrepancies. If logP >3, consider prodrug strategies (e.g., esterification of the carboxylic acid) .
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions. For example, screen against CYP450 isoforms to rule out metabolic interference .

Q. How can in silico modeling predict metabolic stability and guide lead optimization?

Methodological Answer:

  • Metabolite prediction : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., ethylamino side chain for CYP3A4-mediated oxidation). Introduce deuterium at labile positions to slow metabolism .
  • DMPK modeling : Simulate pharmacokinetic parameters (e.g., t1/2_{1/2}, Cmax_{max}) with GastroPlus™, incorporating experimental logD and plasma protein binding data .

Q. What experimental approaches validate polymorphism’s impact on bioavailability?

Methodological Answer:

  • Polymorph screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol, acetonitrile) and characterize forms via X-ray powder diffraction (XRPD) .
  • Dissolution testing : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF/FeSSIF) using USP Apparatus II (paddle method) .

Q. How can proteolysis-targeting chimeras (PROTACs) be designed using this compound as a warhead?

Methodological Answer:

  • Linker design : Attach a PEG-based linker to the carboxylic acid moiety, ensuring minimal steric hindrance. Use click chemistry (e.g., azide-alkyne cycloaddition) for conjugation to E3 ligase ligands (e.g., thalidomide analogs) .
  • Ternary complex validation : Confirm target-PROTAC-E3 ligase engagement via NanoBRET or cellular thermal shift assays (CETSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
Reactant of Route 2
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.